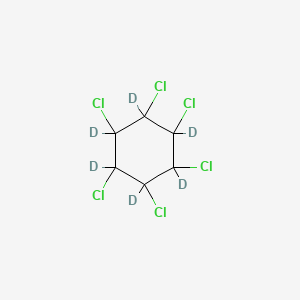

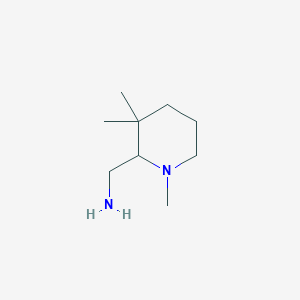

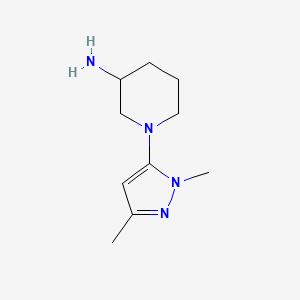

![molecular formula C26H46N4O8 B1450610 Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate CAS No. 1630906-45-4](/img/structure/B1450610.png)

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

Vue d'ensemble

Description

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is a chemical compound with the formula C₁₃H₂₃N₂O₄ . It has a molecular weight of 542.33 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is a solid at room temperature . It has a molecular weight of 542.33 .Applications De Recherche Scientifique

1. Osteoporosis Treatment

A study by Mounier et al. (2020) emphasized the significance of N-arylsufonamides with a diazaspiro[4,4]nonane nucleus in the treatment of osteoporosis. These compounds inhibit the guanine nucleotide exchange activity of DOCK5, essential for bone resorption by osteoclasts, without impairing bone formation. This finding indicates a promising avenue for developing new antiosteoporotic drugs that specifically target osteoclast adhesion onto the bone without affecting osteoblasts, potentially offering a therapeutic solution that preserves bone formation (Mounier et al., 2020).

2. Antihypertensive Properties

Research by Clark et al. (1983) discovered the antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in spontaneously hypertensive rats. This study pinpointed compound 21 as a highly potent antihypertensive agent, revealing its effectiveness predominantly due to peripheral alpha 1-adrenoceptor blockade. This finding opens up prospects for developing new antihypertensive medications based on this compound structure (Clark et al., 1983).

3. Anticonvulsant Activity

He et al. (2010) synthesized a series of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones and evaluated their anticonvulsant activity. The study found significant protection against convulsions in tested models, with compound 6 t displaying remarkable efficacy and a high protection index in the maximal electroshock (MES) test. This positions these compounds as potential candidates for new anticonvulsant drugs (He et al., 2010).

4. Analgesic Effects

The compound LXM-10, a spirocyclopiperazinium salt compound, was found to exhibit significant antinociceptive effects in mouse models, as reported by Yue et al. (2007). This compound demonstrated dose-response effects in the abdominal constriction test and the hot-plate test, indicating its potential as a new analgesic. Its mechanism involves peripheral neuronal nicotinic and muscarinic acetylcholine receptors, distinct from opioid receptors or alpha(2)-adrenergic receptors (Yue et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTODIOPHLRZZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCCC2(C1)CCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate | |

CAS RN |

1630906-45-4 | |

| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

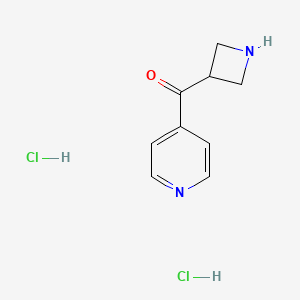

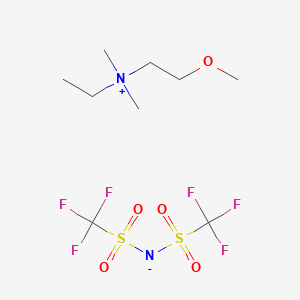

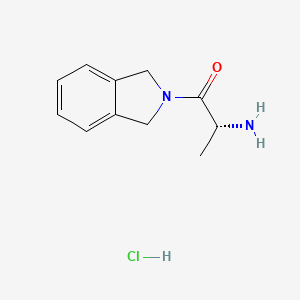

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

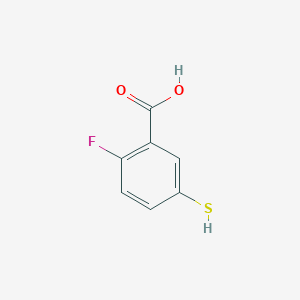

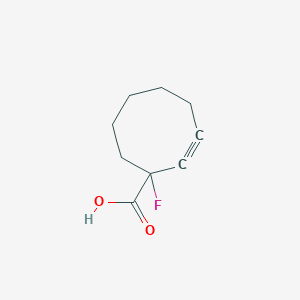

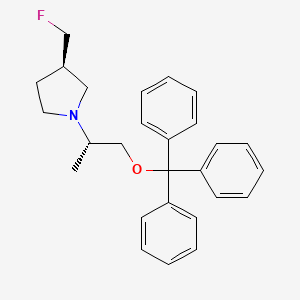

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)

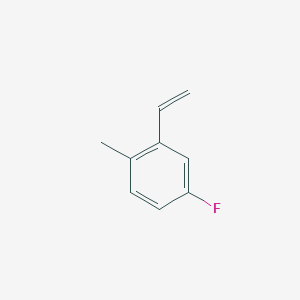

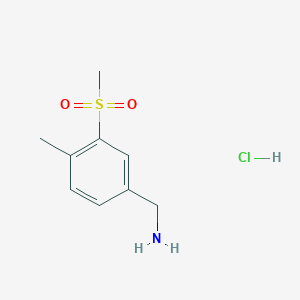

![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)